molecular formula C17H20ClN5 B11220036 N-butyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-butyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11220036
M. Wt: 329.8 g/mol
InChI Key: PCVDWFPEHPMEQY-UHFFFAOYSA-N
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Description

N-butyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-butyl-N-ethylamine in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-butyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular signaling pathways and lead to therapeutic effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Properties

Molecular Formula

C17H20ClN5

Molecular Weight

329.8 g/mol

IUPAC Name

N-butyl-1-(3-chlorophenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H20ClN5/c1-3-5-9-22(4-2)16-15-11-21-23(17(15)20-12-19-16)14-8-6-7-13(18)10-14/h6-8,10-12H,3-5,9H2,1-2H3

InChI Key

PCVDWFPEHPMEQY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl

Origin of Product

United States

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